2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide
Description
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Properties
IUPAC Name |
2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-13(2)8-9-26-14(3)10-18(16(26)5)11-19(12-23)22(27)24-20-15(4)25-28-21(20)17-6-7-17/h10-11,13,17H,6-9H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAZALBWYZXHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC2=C(ON=C2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of cyano compounds and amides, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that may contribute to its biological activity:
- Cyano group (-C≡N) : Known for its reactivity and ability to form various derivatives.
- Oxazole ring : A heterocyclic structure that often exhibits biological activity.
- Pyrrole moiety : Associated with various pharmacological effects.
Key Physical and Chemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O |
| Molecular Weight | 319.41 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |
While the exact mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest several potential pathways:
- Lysophosphatidic Acid Receptor Modulation : Similar compounds have been identified as ligands for lysophosphatidic acid receptors, which are involved in various cellular processes including proliferation and survival .
- Cytotoxic Effects : Initial evaluations indicate that the compound may exhibit cytotoxicity against certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.
Case Studies and Research Findings
Research on related compounds has provided insights into the potential efficacy of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluating similar oxazole derivatives demonstrated significant anti-proliferative effects against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, with some derivatives achieving over 90% inhibition .
- The cytotoxic mechanism was linked to increased production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Antimicrobial Activity :
Scientific Research Applications
The potential biological applications of this compound stem from its structural characteristics, which may allow it to interact with various biological targets. Preliminary studies suggest that it could exhibit:
- Anticancer Activity: The compound's structural motifs may allow it to inhibit specific pathways involved in cancer cell proliferation.
- Neuroprotective Effects: Compounds with similar structures have shown promise in protecting neuronal cells from damage.
Synthesis and Optimization
The synthesis of this compound can be approached through various methods that require careful optimization of parameters such as temperature, reaction time, and solvent choice. Common solvents for these reactions include dimethylformamide and dichloromethane.
Key Steps in Synthesis:
- Formation of the oxazole ring.
- Introduction of the cyano group.
- Amide bond formation with the pyrrole derivative.
Case Studies
Several studies have investigated compounds with similar structures to assess their biological activities:
- Anticancer Studies: Research has demonstrated that derivatives of oxazole compounds can inhibit tumor growth in various cancer cell lines.
- Neuroprotective Studies: Compounds exhibiting structural similarities have been shown to reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
